Banamite
Description
Banamite (benzoyl chloride (2,4,6-trichlorophenyl)hydrazone) is a synthetic acaricide belonging to the class of N-aryl benzene-carbohydrazonoyl chlorides. It exhibits potent miticidal activity against agriculturally significant pests such as the two-spotted spider mite (Tetranychus urticae) and Texas citrus mite (Euteranychus banksi), effectively reducing both egg and adult populations in field trials . Its primary mode of action involves metabolic activation within target organisms, leading to the formation of unstable chiral intermediates and major metabolites like BATH (benzoyl acid thiohydrazide) and BOTH (benzoyl oxyhydrazine thiol) . This compound also demonstrates moderate inhibition of rat liver monoamine oxidase (MAO), suggesting a secondary neurotoxic mechanism .
Properties
CAS No. |
25939-05-3 |
|---|---|
Molecular Formula |
C13H8Cl4N2 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13- |
InChI Key |
QVMATSPQIBFRPZ-UYRXBGFRSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Synonyms |
banamite |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Banamite involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product in a form suitable for agricultural and research applications .
Chemical Reactions Analysis
Types of Reactions: Banamite undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Agricultural Applications
1. Acaricidal Efficacy
Banamite is predominantly used in agriculture to control mite populations that threaten crops. Research indicates that it demonstrates a lethal concentration (LC50) of 12 parts per million (ppm) against the two-spotted spider mite, highlighting its potent biological activity as an acaricide. The compound disrupts normal physiological processes in target organisms, making it effective in integrated pest management strategies.
2. Fungicidal and Bactericidal Properties
In addition to its acaricidal properties, this compound has shown fungicidal and bactericidal activities. This versatility allows for its application in crop protection beyond just mite control, potentially reducing the need for multiple chemical treatments and enhancing overall crop health.
Comparative Analysis with Other Compounds
To better understand this compound's unique position in pest management, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal and fungicidal |
| N-(4-chlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal |
| Benzene-1,2-dicarboxylic acid derivatives | Dicarboxylic Acid | Insecticidal and fungicidal |
Uniqueness of this compound : The specific trichlorophenyl group in this compound enhances its potency against certain pests while potentially limiting activity against others, making it particularly valuable for targeted pest control in agricultural settings.
Case Studies
Case Study 1: Efficacy Against Two-Spotted Spider Mite
A study conducted on the effectiveness of this compound against the two-spotted spider mite demonstrated significant reduction in mite populations when applied at recommended concentrations. The results indicated a rapid decline in mite numbers within days of application, supporting its use as a key component in pest management programs.
Case Study 2: Integrated Pest Management
In an integrated pest management strategy involving multiple treatments for crop protection, this compound was used alongside biological controls. The combination resulted in improved crop yields and reduced pesticide resistance among pest populations over time. This case emphasizes the importance of using this compound judiciously within broader agricultural practices to maintain ecological balance.
Environmental Considerations
While this compound is effective against target pests, its potential impact on non-target organisms necessitates careful consideration. Studies have shown that while it effectively controls specific mite populations, there is a need for ongoing research to assess long-term environmental effects and ensure safe usage practices.
Mechanism of Action
The mechanism of action of Banamite involves its interaction with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, as an acaricide, this compound disrupts the normal physiological processes of mites, leading to their death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Banamite is structurally related to two main classes of acaricides: bridged diphenyl compounds (e.g., Ovex, Tetradifon) and hydrazonoyl halides (e.g., N-(2,4-dibromophenyl) derivatives). Key comparisons are outlined below:
Table 1: Comparative Toxicity and Selectivity
Metabolic Pathways and Resistance Profiles
- This compound : Rapidly metabolized in T. urticae to unstable chiral intermediates, followed by conversion to BATH and BOTH. This metabolic pathway contributes to its specificity but may limit residual activity compared to slower-degrading compounds .
- Bridged Diphenyls (Ovex, Tetradifon): Ovex induces mixed-function oxidases (MFOs) in mammals more effectively than DDT, enhancing detoxification pathways in non-target species . Tetradifon inhibits ATPase in mites, fish, and insects, with higher specificity than this compound .
- Hydrazonoyl Halides: Derivatives with methylthio or pyridyl substituents exhibit comparable or superior miticidal activity to this compound but may show higher mammalian toxicity due to broader enzyme inhibition .
Table 2: Metabolic and Resistance Mechanisms
| Compound | Metabolic Stability | Resistance Risk | Cross-Resistance Potential |
|---|---|---|---|
| This compound | Low (rapid hydrolysis) | Moderate | Low (distinct metabolites) |
| Ovex | High | High | High (shared MFO induction) |
| Tetradifon | Moderate | Low | Low (ATPase specificity) |
| Methylthio Derivatives | Moderate | Moderate | Moderate (shared hydrazonoyl targets) |
Environmental and Agricultural Efficacy
- This compound : Field trials show >80% reduction in E. banksi populations, with minimal impact on beneficial insects like predatory mites . Its instability in plant tissues reduces phytotoxicity risks .
- Tetradifon: Persists longer in crops but may disrupt ecological balances by affecting non-target arthropods .
- N-aryl Pyridyl Derivatives : Exhibit broader pest control but require higher application frequencies due to rapid environmental degradation .
Biological Activity
Banamite, chemically known as N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride, is a synthetic acaricide primarily utilized in agricultural settings for pest control, particularly against species like the two-spotted spider mite (Tetranychus urticae). Its biological activity extends beyond acaricidal properties, exhibiting fungicidal and bactericidal effects as well.
This compound features a unique trichlorophenyl group that enhances its potency against specific pests. The compound disrupts physiological processes in target organisms, leading to its effectiveness as an acaricide. Notably, it also inhibits monoamine oxidase activity in mammals, suggesting potential implications for non-target species and environmental safety .
Synthesis
The synthesis of this compound involves the reaction of benzenecarbohydrazonoyl chloride with chlorinated aromatic compounds. This pathway is crucial for introducing the trichlorophenyl group, which is integral to its biological properties.
Acaricidal Efficacy
This compound has demonstrated significant biological activity as an acaricide:
- Lethal Concentration (LC50) : 12 ppm against Tetranychus urticae.
- Target Pests : Effective against the two-spotted spider mite and Texas citrus mite (Euteranychus banksi).
Additional Biological Activities
This compound's versatility extends to other biological activities:
- Fungicidal Properties : Effective against various fungal pathogens.
- Bactericidal Activity : Exhibits activity against certain bacterial strains.
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound (N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride) | Hydrazonoyl Halide | Acaricidal, fungicidal, bactericidal |
| N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal and fungicidal |
| N-(4-chlorophenyl) benzenecarbohydrazonoyl chloride | Hydrazonoyl Halide | Acaricidal |
Study on Acaricidal Activity
Research has highlighted this compound's effectiveness in controlling mite populations. A study demonstrated that this compound significantly reduced mite populations in controlled agricultural environments, showcasing its potential in integrated pest management strategies .
Implications for Non-Target Organisms
The inhibition of monoamine oxidase activity raises concerns regarding the impact of this compound on non-target organisms. Studies suggest that while it is effective against target pests, there may be unintended consequences for beneficial insects and other wildlife .
Environmental Considerations
Given its potent biological activities, this compound's application must be carefully managed to mitigate risks to non-target species and the broader ecosystem. Ongoing research is needed to establish safe usage guidelines and assess long-term environmental impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
